N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, a nitrobenzyl group, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, the introduction of the nitrobenzyl group, and the attachment of the furan-2-carboxamide moiety. Common reagents and conditions used in these steps include:
Formation of Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of Nitrobenzyl Group: This step often involves nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.
Attachment of Furan-2-carboxamide Moiety: This can be accomplished through amide coupling reactions using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Reduction of Carbonyl Group: Formation of the corresponding alcohol derivative.
Substitution of Nitro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound can be explored as a potential drug candidate for various therapeutic areas, including anti-cancer and anti-inflammatory treatments.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving pyrazolo[3,4-d]pyrimidine derivatives.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related compounds and their effects on cellular processes.
Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and may have similar biological activities.
Nitrobenzyl Derivatives: Compounds with a nitrobenzyl group can exhibit similar reactivity and biological properties.
Furan-2-carboxamide Derivatives: These compounds may have comparable chemical properties and applications.
Uniqueness
N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrobenzyl group, pyrazolo[3,4-d]pyrimidine core, and furan-2-carboxamide moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O5/c26-18(16-5-2-8-30-16)20-6-7-24-17-15(10-22-24)19(27)23(12-21-17)11-13-3-1-4-14(9-13)25(28)29/h1-5,8-10,12H,6-7,11H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLKGJRTUNCMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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